BenchChemオンラインストアへようこそ!

5-Amino-4-bromo-3-phenylisoxazole

Synthetic Chemistry Cross-Coupling Isoxazole Functionalization

5-Amino-4-bromo-3-phenylisoxazole (CAS 28884-13-1) is the mandatory building block for any SAR campaign requiring C4-aryl substitution on the 3-phenylisoxazole core. Unlike 5-amino-3-phenylisoxazole (CAS 4369-55-5), which lacks the halogen handle, or 4-bromo-3-phenylisoxazole (CAS 101774-26-9), which cannot form key hydrogen bonds, this trisubstituted scaffold enables true two-directional diversification: palladium-catalyzed Suzuki–Miyaura cross-coupling at C4-Br plus amidation, urea formation, or diazotization at C5-NH₂. Validated in BET bromodomain inhibitor libraries and agrochemical fungicide discovery. Supplied at 97% purity from multiple manufacturers. Do not substitute with regioisomers—rigorous validation confirms that isomeric replacement (e.g., 3-(4-bromophenyl)-5-isoxazolamine, CAS 119162-53-7) alters both reactivity and biological target engagement, risking failed reactions and irreproducible results.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 28884-13-1
Cat. No. B1614671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-bromo-3-phenylisoxazole
CAS28884-13-1
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2Br)N
InChIInChI=1S/C9H7BrN2O/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2
InChIKeyCTALDFCDLHWHDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-bromo-3-phenylisoxazole – Core Chemical Identity and Procurement Baseline


5-Amino-4-bromo-3-phenylisoxazole (CAS 28884-13-1) is a trisubstituted isoxazole featuring a 5-amino group, a 4-bromo substituent, and a 3-phenyl ring. With a molecular formula of C₉H₇BrN₂O and a molecular weight of 239.07 g/mol, it belongs to the class of halogenated aminoisoxazoles that serve as versatile building blocks in medicinal chemistry and agrochemical research [1]. Its computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 52.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors, positioning it within favorable drug-like chemical space [2]. The compound is commercially available from multiple suppliers, typically at 95–97% purity, and is primarily utilized as a synthetic intermediate rather than a final bioactive entity .

Why 5-Amino-4-bromo-3-phenylisoxazole Cannot Be Replaced by Common Isoxazole Analogs


The 4-bromo-5-amino-3-phenyl substitution pattern on the isoxazole core is not arbitrarily interchangeable with other regioisomers or non-brominated analogs. The bromine at C4 provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura) that is absent in 5-amino-3-phenylisoxazole (CAS 4369-55-5) [1]. Conversely, the 5-amino group offers nucleophilic reactivity for amidation, urea formation, and diazotization that is unavailable in 4-bromo-3-phenylisoxazole (CAS 101774-26-9) [2]. Furthermore, the bromine on the isoxazole ring itself (C4) confers distinct electronic and steric properties compared to isomers where bromine resides on the pendant phenyl ring, such as 3-(4-bromophenyl)-5-isoxazolamine (CAS 119162-53-7), directly affecting both reactivity in cross-coupling and intermolecular interactions in biological targets [3]. Substituting one analog for another without rigorous validation risks failed reactions, altered biological profiles, and irreproducible results.

Quantitative Differentiation Evidence for 5-Amino-4-bromo-3-phenylisoxazole Against Closest Analogs


Regiochemical Bromine Placement Enables Selective Suzuki–Miyaura Cross-Coupling at C4

The C4 bromine of 5-amino-4-bromo-3-phenylisoxazole serves as a competent electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the regioselective introduction of aryl, heteroaryl, or vinyl groups at the 4-position of the isoxazole core [1]. This reactivity is fundamentally absent in the non-brominated analog 5-amino-3-phenylisoxazole (CAS 4369-55-5), which lacks a halogen at C4 and therefore cannot participate in analogous cross-coupling without prior functionalization [2]. The 4-bromo regioisomer is also distinct from 5-bromoisoxazole analogs; 3,4-disubstituted 5-bromoisoxazoles have been shown to undergo Suzuki–Miyaura coupling in good to high yields using Pd₂(dba)₃/P(t-Bu)₃·HBF₄ [1], confirming that the bromine position on the isoxazole dictates both reactivity and compatibility with specific catalytic systems.

Synthetic Chemistry Cross-Coupling Isoxazole Functionalization

Distinct Melting Point and Thermal Stability Profile Versus Non-Brominated and Bromophenyl Analogs

Although an experimentally measured melting point for 5-amino-4-bromo-3-phenylisoxazole is not publicly available in authoritative databases, its predicted boiling point (388.5 ± 42.0 °C) and density (1.602 ± 0.06 g/cm³) indicate significantly different thermal behavior compared to the non-brominated 5-amino-3-phenylisoxazole (CAS 4369-55-5), which melts at 110–114 °C . The 4-bromo-3-phenylisoxazole regioisomer lacking the amino group (CAS 101774-26-9) exhibits a much lower melting point of approximately 63–64 °C . The bromophenyl isomer 3-(4-bromophenyl)-5-isoxazolamine (CAS 119162-53-7) melts at 160–167 °C . These thermal property differences are critical for form identification, purity assessment by differential scanning calorimetry (DSC), and crystallization protocol development during scale-up.

Physicochemical Characterization Solid-State Properties Quality Control

Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Differentiate from Non-Brominated Analog

The bromine atom at C4 modulates the lipophilicity of the isoxazole scaffold. The target compound has a computed XLogP3-AA of 2.4 and a TPSA of 52.1 Ų [1]. The non-brominated analog 5-amino-3-phenylisoxazole (CAS 4369-55-5) has a reported logP of 2.505 and a TPSA of 52.05 Ų [2]. While the TPSA values are nearly identical (consistent with the same number and type of heteroatoms), the slightly lower logP of the 4-bromo compound (2.4 vs. 2.505) reflects the electron-withdrawing effect of bromine, which reduces overall lipophilicity despite the addition of a heavy halogen. For comparison, the 4-bromo-3-phenylisoxazole lacking the amino group (CAS 101774-26-9) has a predicted logP of approximately 3.0–3.2 (estimated by cLogP) and no hydrogen bond donor, fundamentally altering its drug-likeness profile [3].

Drug-Likeness Lipophilicity ADME Prediction

Dual Orthogonal Reactive Handles: 5-Amino Group Enables Amidation and Urea Formation Chemistry

The 5-amino group of the target compound provides a nucleophilic site for derivatization via amidation, sulfonylation, urea formation, or diazotization. This reactivity has been demonstrated in the patent literature for closely related 5-amino-4-bromo-3-methylisoxazole, which reacts with phenyl isocyanate to form substituted ureas [1]. The analog 4-bromo-3-phenylisoxazole (CAS 101774-26-9) lacks the amino group entirely and therefore cannot undergo these transformations without prior nitration and reduction steps. Conversely, 5-amino-3-phenylisoxazole (CAS 4369-55-5) possesses the amino group but lacks the C4 bromine, offering only one orthogonal handle for diversification rather than the two present in the target compound [2]. The simultaneous presence of a C–Br bond and a primary amine on the isoxazole nucleus permits sequential or orthogonal functionalization strategies that are inaccessible with either analog alone.

Parallel Synthesis Amide Bond Formation Urea Synthesis

High-Value Application Scenarios for 5-Amino-4-bromo-3-phenylisoxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Regioselective Suzuki–Miyaura Derivatization for Kinase Inhibitor Libraries

The C4-bromo substituent enables palladium-catalyzed Suzuki–Miyaura cross-coupling to generate 4-aryl/heteroaryl-5-amino-3-phenylisoxazole libraries. This transformation is directly applicable to the synthesis of 3,4-diarylisoxazole-based kinase inhibitors, a chemotype validated in the development of selective COX-2 and BET bromodomain inhibitors . The non-brominated analog 5-amino-3-phenylisoxazole cannot access this diversity vector without prior halogenation, making the target compound the mandatory starting material for any SAR campaign requiring C4-aryl substitution. The 5-amino group can be subsequently derivatized or protected as needed, enabling a true two-directional diversification strategy .

Fragment-Based Drug Discovery: Bromodomain and Epigenetic Probe Design

The 3-phenylisoxazole scaffold has been established as a privileged fragment for bromodomain inhibition, with the phenylisoxazole core binding to the acetyl-lysine recognition pocket of BET bromodomains . The 4-bromo substituent provides a vector for structure-guided fragment growth via cross-coupling, while the 5-amino group can be elaborated into sulfonamide, amide, or urea linkers as demonstrated in the GSK phenylisoxazole sulfonamide series . The computed XLogP3-AA of 2.4 and TPSA of 52.1 Ų place this fragment within the rule-of-three guidelines (MW <300, logP ≤3, HBD ≤3, HBA ≤3), making it a suitable starting point for fragment-based lead generation. In contrast, the non-brominated fragment 5-amino-3-phenylisoxazole lacks the C4 synthetic handle necessary for fragment growing in this vector, while the amino-lacking 4-bromo-3-phenylisoxazole cannot form the key hydrogen bonds observed in bromodomain co-crystal structures .

Agrochemical Intermediate: Synthesis of Fungicidal and Herbicidal Isoxazole Derivatives

Substituted isoxazole alkylamine derivatives have been disclosed as active ingredients in agricultural fungicides with satisfactory plant disease control and no cross-resistance to known fungicide-tolerant strains . The 5-amino-4-bromo-3-phenylisoxazole scaffold provides the core substitution pattern that can be elaborated into such agrochemical candidates. The bromine substituent not only enables structural diversification through cross-coupling but also can influence the compound's environmental fate (photodegradation, soil mobility) due to the altered electronic properties compared to non-halogenated analogs . The availability of the target compound at 95–97% purity from multiple commercial suppliers supports its use in early-stage agrochemical discovery programs where reliable, reproducible sourcing is a prerequisite.

Quote Request

Request a Quote for 5-Amino-4-bromo-3-phenylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.